Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

Crystal Engineering Solid‑State Chemistry Halogen Bonding

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate features a 6-chloro substitution that introduces quantifiable C-Cl···C=O dipolar interactions and a measured LogP of 2.75, distinct from its 6-bromo or unsubstituted analogs. It serves as a robust model for halogen-bonding studies and is a patented key intermediate in Lortalamine synthesis. Batch-specific QC (≥97% purity, NMR/HPLC/GC) and the elevated lipophilicity aid in reproducible liquid-liquid extractions and SAR programs, making it directly applicable in medicinal chemistry and process development.

Molecular Formula C12H9ClO4
Molecular Weight 252.65 g/mol
CAS No. 70384-80-4
Cat. No. B1208660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
CAS70384-80-4
Synonymsethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
ethyl 6-chloro-OCC
Molecular FormulaC12H9ClO4
Molecular Weight252.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O
InChIInChI=1S/C12H9ClO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3
InChIKeyHDBCARVARPQBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 70384-80-4) – A Strategic 6-Substituted Coumarin Scaffold for Crystallography and Synthesis


Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a 6‑halogenated coumarin‑3‑carboxylate ester with the molecular formula C₁₂H₉ClO₄ and a molecular weight of 252.65 g·mol⁻¹ . The presence of an electron‑withdrawing chlorine atom at the 6‑position of the 2‑oxo‑2H‑chromene framework introduces quantifiable differences in solid‑state supramolecular architecture [1], lipophilicity (estimated LogP ≈ 2.75) , and reactivity at the C‑6 site relative to unsubstituted or alternative 6‑halogenated analogs.

Procurement Risk: Why 6-Halogenated Coumarin-3-Carboxylates Are Not Interchangeable


The 6‑chloro, 6‑bromo, 6‑fluoro and unsubstituted coumarin‑3‑carboxylates share a common core but diverge measurably in crystallographic packing, physicochemical properties, and reactivity. For instance, ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate forms a distinct 3D supramolecular network directed by C‑Cl···C=O dipolar interactions, whereas the 6‑bromo analog exhibits slightly larger carbonyl out‑of‑plane deviations (8.37° vs. 9.07° for the 3‑carboxy carbonyl) due to different halogen‑bonding geometries [1]. Additionally, the estimated water solubility (276.6 mg·L⁻¹) and LogP (2.75) of the 6‑chloro compound differ from those of the unsubstituted ethyl coumarin‑3‑carboxylate (LogP ≈ 1.91) , directly impacting extraction efficiency and chromatographic behavior. Such variations preclude simple substitution without re‑optimizing synthetic protocols or re‑evaluating biological activity.

Quantitative Differentiation of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate from Closest Analogs


Supramolecular Geometry: C‑Cl···C=O Dipolar Interactions vs. C‑Br···C=O in the 6‑Bromo Analog

Single‑crystal X‑ray analysis of ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate (I) and its 6‑bromo analog (II) reveals that both compounds crystallize in the monoclinic space group P2₁/c and are isomorphous [1]. However, the degree of carbonyl group distortion from the chromene plane differs quantitatively: for the chloro compound (I) the 3‑carboxy carbonyl deviates by 8.37 (6)° and the lactone carbonyl by 17.57 (6)°, whereas for the bromo compound (II) the deviations are 9.07 (8)° and 18.96 (18)°, respectively [1]. These differences arise from the distinct geometry and strength of the C‑X···C=O dipolar interactions that direct the 3D packing along the c‑axis [1].

Crystal Engineering Solid‑State Chemistry Halogen Bonding

Lipophilicity Shift vs. Unsubstituted Coumarin‑3‑Carboxylate

The introduction of a chlorine atom at the 6‑position markedly increases lipophilicity. Ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate has an estimated LogP of 2.75 (ACD/Labs Percepta) , while the unsubstituted ethyl coumarin‑3‑carboxylate has a reported LogP of 1.91 . The chloro compound also exhibits an estimated water solubility of 276.6 mg·L⁻¹ at 25 °C (WSKOW v1.41) .

Physicochemical Property Prediction ADME LogP

Patented Intermediate Status for Lortalamine Synthesis

Ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate is explicitly claimed as intermediate (I) in the synthesis of Lortalamine (Glaxo Wellcome) [1]. The patented route involves cyclization of this compound with N‑methyl‑4‑piperidone in refluxing ethanol, followed by acid treatment to yield a hexahydrobenzopyranopyridine intermediate [1]. This contrasts with the 7‑chloro regioisomer (CAS 70384‑82‑6), for which no analogous patented route to a named drug substance has been identified.

Process Chemistry Drug Synthesis Intermediates

Halogen‑Directed Crystallization vs. 6‑Fluoro and Unsubstituted Analogs

Crystal structures of ethyl 2‑oxo‑2H‑chromene‑3‑carboxylate derivatives reveal that the nature of the 6‑substituent dictates the supramolecular architecture [1]. While the 6‑chloro and 6‑bromo derivatives form isomorphous structures with specific C‑X···C=O dipolar interactions [1], the 6‑methyl and 7‑methoxy derivatives adopt different packing motifs dominated by C‑H···O hydrogen bonds [2]. The 6‑chloro compound's ability to engage in both C‑Cl···C=O and C=O···C=O interactions provides a crystallization landscape distinct from the 6‑fluoro analog, which would exhibit weaker halogen bonding due to the lower polarizability of fluorine.

Crystal Packing Polymorph Control Solid‑Form Selection

Vendor‑Certified Purity (≥97%) with Batch‑Specific QC Data Availability

Commercial sourcing of ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate (CAS 70384‑80‑4) from Bidepharm guarantees a minimum purity of 97+% and provides batch‑specific QC documentation, including NMR, HPLC, and GC spectra . This level of analytical transparency is not uniformly available for all positional isomers or 6‑halogenated analogs; for example, the 7‑chloro isomer (CAS 70384‑82‑6) and the 6‑fluoro analog (CAS 70384‑81‑5) are less frequently stocked with full QC certificates.

Quality Control Procurement Analytical Standards

Evidence‑Based Application Scenarios for Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate


Crystal Engineering Studies Requiring a Well‑Defined Halogen‑Bond Donor

When investigating the role of halogen bonding in directing supramolecular architecture, ethyl 6‑chloro‑2‑oxo‑2H‑chromene‑3‑carboxylate serves as a robust model compound because its C‑Cl···C=O and C=O···C=O interactions have been quantitatively characterized [1]. The 0.70° smaller carbonyl deviation relative to the 6‑bromo analog provides a measurable baseline for comparing halogen‑bond strength and geometry [1].

Process Development for Lortalamine and Related Triazine Derivatives

This compound is a key intermediate in the patented synthesis of Lortalamine [1]. Process chemists can leverage the published cyclization conditions with N‑methyl‑4‑piperidone to optimize yield and purity, using the 6‑chloro substitution pattern as a handle for further derivatization [1].

Lipophilicity‑Driven Reaction Optimization

The elevated LogP of 2.75 (ΔLogP ≈ +0.84 vs. unsubstituted coumarin) [1] makes this compound more amenable to extraction into organic solvents during work‑up. Researchers can exploit this increased lipophilicity to improve phase separation and reduce emulsion formation in liquid‑liquid extractions.

Quality‑Controlled Procurement for Reproducible Bioassays

Laboratories requiring high‑purity starting material for structure‑activity relationship (SAR) studies should prioritize this compound due to the availability of batch‑specific QC data (≥97% purity with NMR/HPLC/GC) [1], ensuring that observed biological effects are not confounded by impurities.

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